molecular formula C16H20ClNO3 B2600161 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one CAS No. 1396765-20-0

1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one

Cat. No.: B2600161
CAS No.: 1396765-20-0
M. Wt: 309.79
InChI Key: VKEXZMDRNQPFKE-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-oxa-8-azabicyclo[321]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a complex organic compound characterized by its unique bicyclic structure

Mechanism of Action

Target of Action

The compound 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one, also known as 2-(4-chlorophenoxy)-2-methyl-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one, primarily targets the Janus kinases (JAKs), specifically JAK1 and TYK2 . These kinases are important regulators of intracellular responses triggered by many key proinflammatory cytokines .

Mode of Action

This compound acts as a highly potent and selective inhibitor for JAK1 and TYK2 . It is designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2 and JAK3 . This selective inhibition may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .

Biochemical Pathways

The compound’s action on JAK1 and TYK2 affects the JAK-STAT signaling pathway, which is crucial for many aspects of growth, survival, development, and differentiation of cells . By inhibiting JAK1 and TYK2, the compound can disrupt this pathway, potentially leading to reduced inflammation and other effects beneficial for the treatment of autoimmune diseases .

Result of Action

The inhibition of JAK1 and TYK2 by this compound leads to a decrease in proinflammatory cytokine signaling . This can result in reduced inflammation and potentially alleviate symptoms of autoimmune diseases . The compound has shown efficacy in in vivo arthritis animal models, indicating its potential utility in treating conditions such as rheumatoid arthritis .

Preparation Methods

The synthesis of 1-((1R,5S)-3-oxa-8-azabicyclo[321]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one involves several steps, typically starting with the preparation of the bicyclic core This can be achieved through a series of cyclization reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering its chemical properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide.

Scientific Research Applications

1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one has several scientific research applications:

Comparison with Similar Compounds

Compared to other similar compounds, 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one stands out due to its unique bicyclic structure and the presence of the chlorophenoxy group. Similar compounds include those with different substituents on the bicyclic core or variations in the phenoxy group. These differences can significantly impact their chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3/c1-16(2,21-14-7-3-11(17)4-8-14)15(19)18-12-5-6-13(18)10-20-9-12/h3-4,7-8,12-13H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEXZMDRNQPFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1C2CCC1COC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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